Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

Description

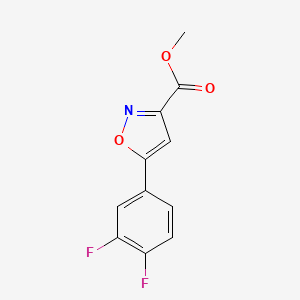

Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative characterized by a 3,4-difluorophenyl substituent at the 5-position of the isoxazole ring and a methyl ester group at the 3-position. Fluorinated aromatic rings are often incorporated to enhance metabolic stability and binding affinity in drug design. This compound’s structural features suggest applications as an intermediate or bioactive molecule, though specific biological targets remain unconfirmed in the provided evidence.

Properties

IUPAC Name |

methyl 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBZNALSVLYSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows the classical construction of the isoxazole ring via cyclization of appropriate precursors, typically involving:

- Formation of an oxime intermediate from 3,4-difluorobenzaldehyde and hydroxylamine.

- Cyclization of the oxime with an activated carbonyl compound or its equivalent under basic or acidic conditions.

- Introduction of the methyl carboxylate group at the 3-position either through direct esterification or via carboxylation followed by methylation.

This approach is consistent with methods reported for related isoxazole derivatives, such as Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate, which shares similar synthetic routes.

Detailed Synthetic Routes and Reaction Conditions

Oxime Formation and Cyclization

Step 1: Oxime Formation

3,4-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an aqueous or alcoholic solvent to yield the corresponding oxime.Step 2: Cyclization to Isoxazole

The oxime undergoes cyclization with an α,β-unsaturated carbonyl compound or a suitable electrophile under basic conditions, often using sodium methoxide or sodium hydride in tetrahydrofuran (THF) or methanol. This step forms the isoxazole ring.

Introduction of the Carboxylate Group

- The 3-position carboxylate is introduced by lithiation of the isoxazole intermediate followed by carboxylation with carbon dioxide (CO₂). This lithiation is typically achieved using n-butyllithium at low temperatures (e.g., −78 °C) in anhydrous solvents such as THF.

- The resulting carboxylic acid intermediate is then methylated using diazomethane or methyl iodide in the presence of a base to afford the methyl ester.

This lithiation-carboxylation-methylation sequence is supported by studies on related isoxazole derivatives, where regioselective lithiation at the 4-position followed by CO₂ quenching yields carboxylic acids that can be esterified.

Industrial and Scale-Up Considerations

Industrial synthesis adapts the above laboratory methods with optimizations for yield, purity, and safety:

- Use of continuous flow reactors for controlled lithiation and carboxylation steps.

- Automated solvent addition and temperature control to minimize side reactions.

- Implementation of co-solvent systems (e.g., DMSO, PEG300, Tween 80) for solubilizing intermediates and final products, ensuring clear solutions during formulation.

Analytical Data and Research Findings

Stock Solution Preparation Data

A practical data table for preparing stock solutions of methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate (structurally similar to the 3,4-difluoro isomer) illustrates solvent volumes required for different concentrations and masses, which can be adapted for the 3,4-difluoro compound:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.181 mL | 20.9048 mL | 41.8095 mL |

| 5 mM Solution | 0.8362 mL | 4.181 mL | 8.3619 mL |

| 10 mM Solution | 0.4181 mL | 2.0905 mL | 4.181 mL |

Note: These volumes are calculated based on molecular weight and solvent density, useful for preparing working solutions in DMSO or other solvents.

Reaction Mechanism Insights

- Lithiation of the isoxazole ring at the 4-position is regioselective due to the electronic effects of the isoxazole nitrogen and substituents.

- Carboxylation with CO₂ is efficient and yields high-purity carboxylic acids, which can be selectively esterified.

- The presence of electron-withdrawing fluorine atoms on the phenyl ring influences the acidity and reactivity of intermediates, often enhancing lithiation efficiency and directing substitution patterns.

Crystalline Forms and Stability

While specific data on this compound crystalline forms are limited, related compounds such as methyl(1S,4R)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]cyclopent-2-ene-1-carboxylate have been studied extensively. These studies reveal:

- Multiple stereoisomeric crystalline forms with distinct herbicidal activities.

- Improved storage stability and bioactivity in crystalline form versus amorphous or solution states.

This suggests that crystallization and polymorph control could be important in the preparation and formulation of the 3,4-difluoro isoxazole derivative as well.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Oxime Formation | 3,4-Difluorobenzaldehyde + Hydroxylamine hydrochloride, base, solvent (EtOH/H₂O) | Formation of oxime intermediate |

| Cyclization | Sodium methoxide or sodium hydride, THF or MeOH, reflux or room temp | Isoxazole ring formation |

| Lithiation | n-Butyllithium, −78 °C, anhydrous THF | Regioselective lithiation at 4-position |

| Carboxylation | Dry CO₂ gas bubbling | Formation of carboxylic acid intermediate |

| Methylation | Diazomethane or methyl iodide, base | Methyl ester formation |

| Purification | Crystallization, chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogues differ in substituents on the phenyl ring and ester groups, significantly influencing their physicochemical and biological properties:

Key Observations :

- Fluorine vs.

- Methoxy Groups : The 3,4-dimethoxyphenyl variant (CAS 517870-17-6) exhibits polar methoxy groups, reducing LogP (calculated as 2.14 ) compared to the difluorophenyl analogue. This compound directly targets MAPK, a critical kinase in cellular signaling pathways .

- Ester Modifications : Replacing the methyl ester with an ethyl group (e.g., SY268043 ) may alter solubility and metabolic stability, though specific data are unavailable.

Physical and Chemical Properties

- Molecular Weight: The difluorophenyl variant (C₁₂H₉F₂NO₃) has a molecular weight of 253.2 g/mol, lighter than the dimethoxyphenyl analogue (263.25 g/mol ).

- Solubility : Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate is soluble in DMSO at 10 mM , suggesting moderate polarity. Fluorinated analogues likely exhibit lower aqueous solubility due to increased hydrophobicity.

- Stability : The dimethoxyphenyl variant is stored at -20°C , indicating sensitivity to degradation under ambient conditions—a consideration for all analogues.

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

This compound (CAS 517870-17-6) is a well-documented MAPK inhibitor, with purity levels ranging from 95% to 98% . Its dimethoxyphenyl group may facilitate hydrogen bonding with kinase active sites, though exact mechanistic details are unspecified.

Fluorinated Analogues

Fluorine’s electron-withdrawing effects could enhance binding to hydrophobic pockets in target proteins.

Ethyl Ester Derivatives

Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate (SY268043 ) and related esters may offer prolonged half-lives in vivo due to slower esterase-mediated hydrolysis compared to methyl esters.

Biological Activity

Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 252.19 g/mol

- CAS Number : 1105191-49-8

The compound features a difluorophenyl group attached to an isoxazole ring, which is known to influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, including:

- Human Breast Adenocarcinoma (MCF-7)

- Acute Monocytic Leukemia (U-937)

In vitro assays demonstrated that the compound induces apoptosis in these cell lines, with IC values comparable to established chemotherapeutic agents. For instance, one study reported an IC value of approximately 1.93 µM against MCF-7 cells, indicating potent activity .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Induction of apoptosis via caspase activation |

| U-937 | 2.84 | Cell cycle arrest and apoptosis |

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research suggests that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in mediating inflammatory responses . This inhibition could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is thought to be mediated through several pathways:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to increased caspase-3/7 activity and subsequent cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.

- Inhibition of Key Enzymes : Its ability to inhibit COX and lipoxygenase suggests a role in modulating inflammatory pathways .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound:

- Study A : Demonstrated significant cytotoxic effects on MCF-7 cells with a mechanism involving caspase activation and p53 modulation.

- Study B : Investigated its anti-inflammatory properties in animal models, showing reduced edema and inflammatory markers post-treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate, and how do substituents influence reaction efficiency?

- Answer: The compound can be synthesized via cycloaddition reactions using precursors like methyl-2-chloro-2-(hydroxyimino)acetate and 3,4-difluorophenyl-substituted dipolarophiles. Microwave-assisted conditions (e.g., 80–100°C, 15–30 minutes) enhance yield (75–88%) by accelerating cyclization . The electron-withdrawing 3,4-difluorophenyl group may slow hydrolysis compared to non-fluorinated analogs due to steric and electronic effects. Acidic hydrolysis (6M HCl, reflux) yields carboxylic acid derivatives, while basic conditions (10% NaOH, ethanol) produce carboxylate salts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Use a combination of:

- NMR : Analyze , , and spectra to confirm substituent positions and purity.

- LC-MS : Verify molecular weight (e.g., m/z ~253.2 for [M+H]) and detect impurities .

- HPLC : Retention time comparisons with reference standards ensure chromatographic consistency (e.g., C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. What strategies address contradictory data in hydrolysis kinetics between 3,4-difluorophenyl and mono-fluorinated analogs?

- Answer: Discrepancies arise from the electron-withdrawing nature of fluorine atoms, which reduce electron density on the isoxazole ring. To resolve contradictions:

- Conduct kinetic studies under controlled pH and temperature.

- Compare activation energies via Arrhenius plots for hydrolysis reactions .

- Use computational modeling (e.g., DFT) to map electronic effects of fluorine substituents on reaction pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound for MAPK pathway modulation?

- Answer:

- Functional Group Variation : Replace the 3,4-difluorophenyl group with methoxy or chloro substituents to assess steric/electronic impacts on MAPK binding .

- Biological Assays : Test inhibition of MAPK isoforms (e.g., p38, JNK) using kinase activity assays (IC determination) and cellular models (e.g., Western blot for phosphorylated targets) .

- Co-crystallization : Resolve ligand-MAPK complexes via X-ray crystallography to identify critical binding interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Answer:

- Challenge : Fluorinated byproducts (e.g., de-esterified acids) may co-elute with the parent compound.

- Solutions :

- Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to improve separation .

- Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

- Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Comparative and Mechanistic Questions

Q. How do the physicochemical properties of 3,4-difluorophenyl derivatives compare to other halogenated analogs in drug delivery applications?

- Answer:

- Lipophilicity : The 3,4-difluoro group increases logP compared to chloro or methoxy analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, improving plasma half-life vs. non-fluorinated derivatives .

- Solubility : Salt formation (e.g., sodium carboxylate) improves aqueous solubility for parenteral formulations .

Q. What mechanistic insights explain the compound’s potential neuroprotective effects in preclinical models?

- Answer: Hypothesized pathways include:

- Anti-inflammatory Action : Inhibition of microglial NF-κB signaling via MAPK suppression, reducing cytokine release (e.g., IL-6, TNF-α) .

- Oxidative Stress Mitigation : Scavenging ROS in neuronal cells (measured via DCFH-DA assays) .

- Validate using transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) and biomarker analysis (e.g., Aβ42, phosphorylated tau) .

Data Presentation

Table 1: Hydrolysis Conditions and Yields for Isoxazole Derivatives

| Substituent | Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3,4-Difluorophenyl | Acidic Hydrolysis | 6M HCl, reflux, 10h | Carboxylic Acid Derivative | 78 | |

| 4-Fluorophenyl | Basic Hydrolysis | 10% NaOH, 60°C, 4h | Sodium Carboxylate | 88 | |

| 4-Chlorophenyl | Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic Acid Derivative | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.